molecular formula C19H20N2O2S B2576250 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 900004-78-6

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide

Cat. No. B2576250
CAS RN: 900004-78-6
M. Wt: 340.44
InChI Key: DDLRNQVRRDGQFV-UHFFFAOYSA-N
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Description

“N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide” is a chemical compound. It is related to “N-benzyl-6-methoxybenzo[d]thiazol-2-amine”, which has a molecular weight of 270.35 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the FT-IR spectrum of a related compound showed peaks at 1270 cm^-1 (C–S), 1652 cm^-1 (C=N), 1668 cm^-1 (amide C=O), and 3135–3165 cm^-1 (–NH) .


Chemical Reactions Analysis

These compounds have been evaluated for their biological activity. For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical form of a related compound, “N-benzyl-6-methoxybenzo[d]thiazol-2-amine”, is solid .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Benzothiazole derivatives have been recognized for their antimicrobial and anti-inflammatory activities. Research suggests that modifications to the benzothiazole scaffold, such as the introduction of specific substituents, can significantly enhance these properties, making these compounds potential candidates for the development of new antimicrobial and anti-inflammatory agents (Raut et al., 2020; Hiremathad et al., 2015).

Anticancer Properties

The structural motif of benzothiazoles has been extensively explored for its anticancer potential. Several studies have highlighted the therapeutic prospects of benzothiazole derivatives as antitumor agents, emphasizing the importance of structural activity relationships and the impact of various substituents on anticancer activity (Ahmed et al., 2012; Kamal et al., 2015).

Antioxidant Activity

Research on benzothiazole derivatives has also uncovered their potential as antioxidants. These compounds can scavenge free radicals and exhibit protective effects against oxidative stress, suggesting their utility in developing antioxidant therapies (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of similar compounds involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .

Future Directions

The future directions for “N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide” and similar compounds could involve further biological testing in in vivo models . They could also be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-11-10-15(23-2)12-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLRNQVRRDGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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